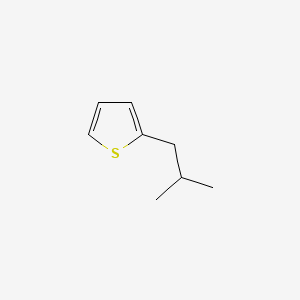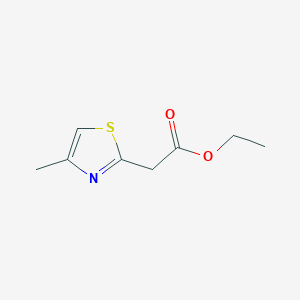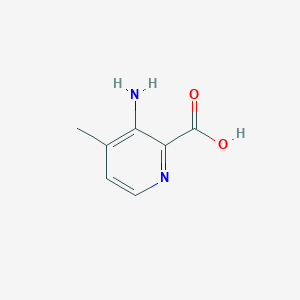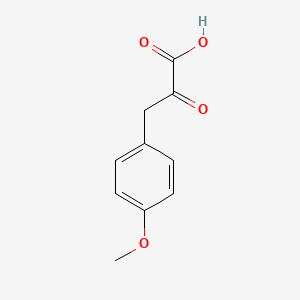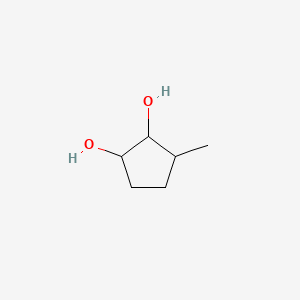
3-Methyl-1,2-cyclopentanediol
Vue d'ensemble
Description
3-Methyl-1,2-cyclopentanediol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 g/mol . It is also known by other names such as 3-Methylcyclopentan-1,2-diol and 3-Methylcyclopentanediol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-cyclopentanediol can be represented by the InChI string:InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3 . This structure can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
3-Methyl-1,2-cyclopentanediol has a topological polar surface area of 40.5 Ų, a complexity of 82.6, and no formal charge . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds .Applications De Recherche Scientifique
Hydrogen Storage Material
- Application : 3-Methyl-1,2-cyclopentanediol exhibits potential as a hydrogen storage material.
- Properties : This compound demonstrates properties relevant to hydrogen storage applications, such as viscosity, thermal stability, H2 gas stream purity, and polarity. It is a polar zwitterionic-type liquid and shows thermal stability at specific temperatures. Its viscosity at room temperature is notably lower than that of olive oil.
- Findings : The hydrogen desorption from this compound is a clean process, producing relatively pure hydrogen gas (Luo et al., 2013).
Synthesis of Glycols
- Application : 3-Methyl-1,2-cyclopentanediol is involved in the preparation of cis-glycols via the oxidation of cycloalkenes.
- Methodology : Permanganate oxidations of cycloalkenes, using a turbulent stirring technique, lead to the formation of a series of cis-glycols, including derivatives of 3-Methyl-1,2-cyclopentanediol.
- Conditions : The reaction's success depends on factors like hydroxide ion presence and aqueous environment. Excessive solvent can decrease yields (Taylor et al., 1998).
Synthesis of Bicyclic Compounds
- Application : The compound is used in synthesizing bicyclic compounds through cyclocarbopalladation.
- Process : The reaction involves using anti- or syn-γ-bromopropargylic diols and cis-dioxolanes under palladium(0) catalysis. This process results in several bicyclic compounds bearing a 1,2-cyclopentanediol.
- Reaction Variability : When trans-dioxolanes are used, the products isolated are obtained from a direct Stille cross-coupling reaction (Salem et al., 2003).
Renewable Synthesis
- Application : 3-Methyl-1,2-cyclopentanediol is synthesized as a renewable resource from lignocellulose.
- Process : The synthesis involves an aqueous phase rearrangement of furfuryl alcohol followed by hydrogenation. This method offers an industrially scalable and cost-effective route.
- Usage : The synthesized 3-Methyl-1,2-cyclopentanediol can be used as a monomer in polyurethane synthesis (Li et al., 2016).
Spectroscopic Analysis
- Application : The compound is studied for its spectroscopic characteristics, particularly in infrared spectroscopy.
- Observations : Mid-infrared spectra reveal the molecule exists in an enol tautomeric form, stabilized by an intramolecular O-H⋯O hydrogen bond. The molecule undergoes self-association in CCl4 solution, forming a centrosymmetric dimer.
- Implications : These findings aid in understanding the compound's molecular structure and behavior under different conditions (Samanta et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-methylcyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANFKJUPLALTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950248 | |
| Record name | 3-Methylcyclopentane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-cyclopentanediol | |
CAS RN |
27583-37-5 | |
| Record name | 3-Methylcyclopentan-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027583375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27583-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylcyclopentane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1,2-cyclopentanediol (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCYCLOPENTAN-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHP8NDM33W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



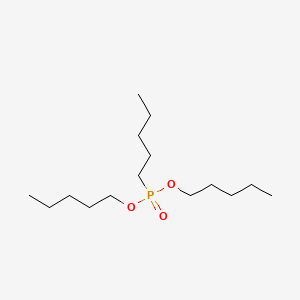



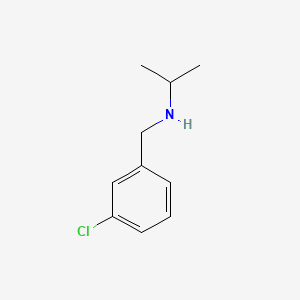
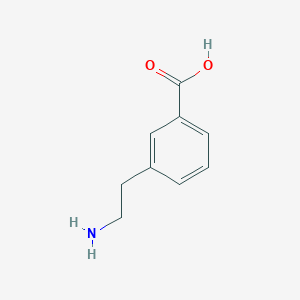
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)

